molecular formula C9H7BrClN3O B1467115 [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247736-31-7

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467115
CAS No.: 1247736-31-7
M. Wt: 288.53 g/mol
InChI Key: XYKXUNMIBNAUNF-UHFFFAOYSA-N
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Description

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Formation of the Azide: The starting material, 4-bromo-2-chloroaniline, is converted to the corresponding azide using sodium nitrite and sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Reduction: The resulting triazole compound is reduced to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the bromo or chloro substituents.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major products are the dehalogenated derivatives.

    Substitution: The major products are the substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The triazole ring is known for its stability and ability to form strong interactions with biological targets.

Medicine

In medicine, triazole derivatives are often explored for their potential as therapeutic agents. This compound may be investigated for its potential antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The bromo and chloro substituents can further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Similar Compounds

    [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: Characterized by bromo and chloro substituents.

    [1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: Contains a fluorine substituent instead of chlorine.

    [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: Contains a methyl group instead of chlorine.

Uniqueness

The presence of both bromo and chloro substituents in this compound makes it unique compared to other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-(4-bromo-2-chlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKXUNMIBNAUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
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[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 6
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

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